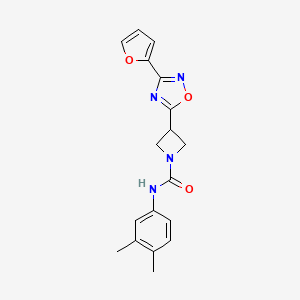

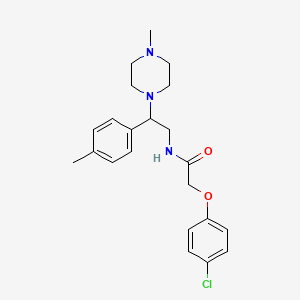

![molecular formula C28H27NO3 B2445868 1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887215-97-6](/img/structure/B2445868.png)

1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1’-(3,3-Diphenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It is one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Synthesis Analysis

The synthesis of spiro compounds like “1’-(3,3-Diphenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” usually involves simultaneous reactions of condensation and cyclization .Molecular Structure Analysis

The molecular structure of “1’-(3,3-Diphenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one compounds have been incorporated in a wide variety of pharmaceuticals and biochemicals . They have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor .Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines, like "1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one," have seen an increase in popularity within drug discovery programs due to their three-dimensional chemical space exploration. Samuel D Griggs and colleagues (2018) highlight the synthetic methodologies for constructing spiropiperidines, emphasizing their role in drug discovery projects and natural product synthesis. The review suggests that such compounds are synthesized either by forming the spiro-ring on a preformed piperidine ring or vice versa, indicating the versatility and potential of spiropiperidines in medicinal chemistry (Griggs, Tape, & Clarke, 2018).

Spirocyclic Derivatives as Antioxidants

Karen Acosta-Quiroga et al. (2021) explore the antioxidant properties of spirocyclic derivatives, including those similar to "this compound." This review elaborates on various antioxidant activities found in synthetic and naturally occurring spiro compounds, highlighting their potential in developing drugs to mitigate oxidative stress-related diseases, such as cancer and neurodegenerative disorders (Acosta-Quiroga et al., 2021).

Spiropyran and Spirooxazine for Sensing and Probing

Analytical and biosensing applications of spiro compounds, including spiropyrans and spirooxazines, have been extensively reviewed by A. Ali et al. (2020). These compounds exhibit remarkable properties for detecting various organic and inorganic molecules, leveraging the photochromic shifts between their closed and open forms. This feature makes them highly suitable for developing sensitive and selective sensors, indicating the broad applicability of spiro compounds in analytical chemistry (Ali, Kharbash, & Kim, 2020).

Future Directions

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be involved in a wide range of pharmaceutical applications .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Piperidine derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .

properties

IUPAC Name |

1'-(3,3-diphenylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO3/c30-25-20-28(32-26-14-8-7-13-23(25)26)15-17-29(18-16-28)27(31)19-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,24H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYDOJZFPBILFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

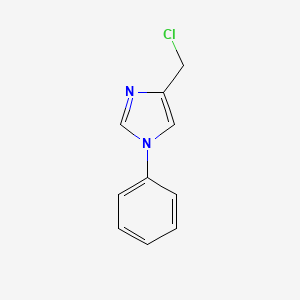

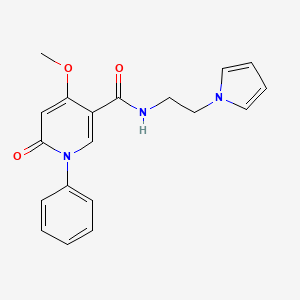

![2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2445785.png)

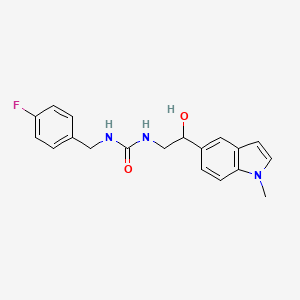

![2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2445798.png)

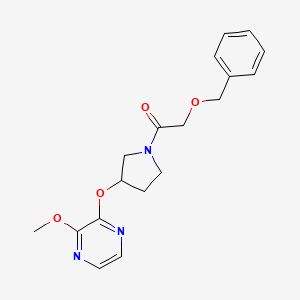

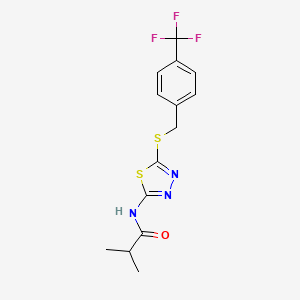

![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2445800.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445806.png)

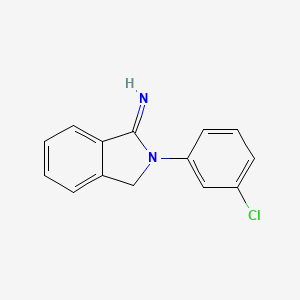

![1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2445807.png)